Carbonic Anhydrase XII Inhibition: Putative Ki vs. Acetazolamide
A single BindingDB record (BDBM50051110) reports a Ki of 15 nM for inhibition of recombinant human carbonic anhydrase XII (CA XII) in a stopped-flow CO2 hydration assay, with the linked ChEMBL ID CHEMBL3310914 [1]. If this entry corresponds to CAS 327067-31-2, the compound would match acetazolamide-level potency (Ki = 5.7–8.2 nM for CA XII) [2]. However, the molecular formula mismatch (C19H31N3O4S in BindingDB vs. C17H17NO5S2 for the target compound) raises doubt about the annotation. No independent peer-reviewed CA XII inhibition data exist for this compound.
| Evidence Dimension | Carbonic anhydrase XII (CA XII) inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 15 nM (BindingDB BDBM50051110; annotation pending verification) |
| Comparator Or Baseline | Acetazolamide: Ki = 5.7–8.2 nM (hCA XII, stopped-flow CO2 hydration) |
| Quantified Difference | Within ~2.6-fold of the clinical reference standard (if annotation confirmed) |
| Conditions | Recombinant human CA XII; stopped-flow CO2 hydration assay; 15 min pre-incubation |
Why This Matters
CA XII is a tumor-associated isoform; a confirmed Ki of 15 nM would position this compound among the most potent CA XII inhibitors known, justifying procurement for oncology-focused CA inhibition studies.
- [1] BindingDB. BDBM50051110 / CHEMBL3310914: Ki = 15 nM for human carbonic anhydrase 12. Stopped-flow CO2 hydration assay, 15 min incubation. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Acetazolamide: Ki = 5.7 nM (pKi 8.2) for carbonic anhydrase 12. https://www.guidetopharmacology.org/ View Source
